molecular formula C19H22N4O2 B1202494 1-NITRO-9-(3-ISOPROPYLAMINOPROPYLAMINO)ACRIDINE CAS No. 64670-74-2

1-NITRO-9-(3-ISOPROPYLAMINOPROPYLAMINO)ACRIDINE

Cat. No.: B1202494
CAS No.: 64670-74-2
M. Wt: 338.4 g/mol
InChI Key: QXNCBKQFKXJKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine typically involves multi-step organic reactions. A common synthetic route may include the nitration of acridine to introduce the nitro group, followed by the alkylation of the acridine derivative with 1,3-propanediamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The acridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of various oxidized acridine derivatives.

Scientific Research Applications

N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes or fluorescent markers.

Mechanism of Action

The mechanism of action of N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine involves its interaction with molecular targets such as DNA or proteins. The nitro group and acridine ring can intercalate with DNA, disrupting its structure and function. This can lead to various biological effects, including inhibition of cell proliferation or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a nitro group and an acridine ring makes it a versatile compound for various applications.

Properties

CAS No.

64670-74-2

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1-nitroacridin-9-yl)-N'-propan-2-ylpropane-1,3-diamine

InChI

InChI=1S/C19H22N4O2/c1-13(2)20-11-6-12-21-19-14-7-3-4-8-15(14)22-16-9-5-10-17(18(16)19)23(24)25/h3-5,7-10,13,20H,6,11-12H2,1-2H3,(H,21,22)

InChI Key

QXNCBKQFKXJKGD-UHFFFAOYSA-N

SMILES

CC(C)NCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)NCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]

Synonyms

1-nitro-9-(3-isopropylaminopropylamino)acridine
C 846
C-846

Origin of Product

United States

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